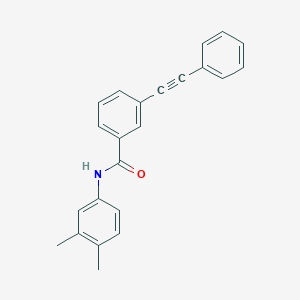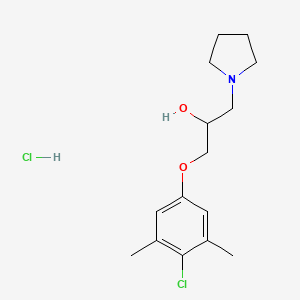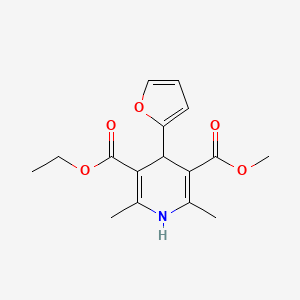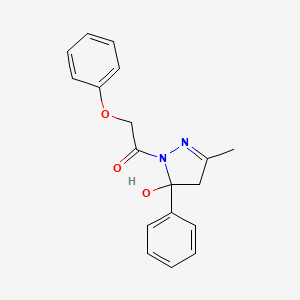
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is predominantly expressed in the mitochondria of glial cells in the central nervous system. DPA-714 has been widely used as a tool for studying the role of TSPO in various physiological and pathological processes.
Mechanism of Action
TSPO is a key regulator of mitochondrial function and has been implicated in various physiological and pathological processes, including cell proliferation, apoptosis, and inflammation. N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide binds selectively to TSPO with high affinity and has been shown to modulate mitochondrial function and cellular signaling pathways.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been shown to have various biochemical and physiological effects, including reducing neuroinflammation, promoting neuroprotection, and inhibiting cancer cell proliferation. N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has several advantages for lab experiments, including its high selectivity and affinity for TSPO, its ability to cross the blood-brain barrier, and its ability to be visualized and quantified using PET imaging. However, N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to perform PET imaging.
Future Directions
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide, including investigating its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases, exploring its role in cancer biology, and developing new imaging techniques to visualize and quantify TSPO expression in vivo. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide on cellular signaling pathways and mitochondrial function.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide involves a multistep process that starts with the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-ethynylaniline to yield the corresponding amide. The amide is then reacted with 4-bromoacetophenone in the presence of a palladium catalyst to form the final product, N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been extensively used as a tool for studying the role of TSPO in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. TSPO is known to be upregulated in activated microglia and astrocytes in response to brain injury or neuroinflammatory stimuli, and N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been used to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-17-11-14-22(15-18(17)2)24-23(25)21-10-6-9-20(16-21)13-12-19-7-4-3-5-8-19/h3-11,14-16H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGRUHBDLEKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)
![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)


![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)

